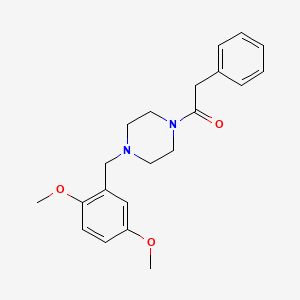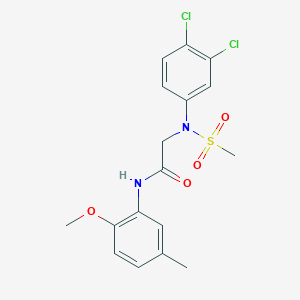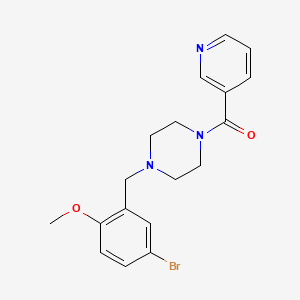
1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine
説明
1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine, also known as 2C-B, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist who is credited with the discovery of numerous psychoactive compounds. 2C-B has gained popularity in recent years due to its unique effects, which include enhanced sensory perception, altered thinking, and euphoria.
作用機序
The mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine is thought to bind to the 5-HT2A receptor, which is responsible for mediating the effects of serotonin. This binding results in the activation of downstream signaling pathways that lead to the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine are complex and vary depending on the dose and route of administration. At low doses, 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine produces mild euphoria and enhanced sensory perception, while higher doses can lead to more intense psychedelic experiences. Some of the physiological effects of 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine include increased heart rate, blood pressure, and body temperature. Additionally, 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine has been found to have analgesic properties, which may make it useful for the treatment of pain.
実験室実験の利点と制限
One of the main advantages of using 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine in lab experiments is its unique pharmacological profile, which makes it a useful tool for studying the neurobiological mechanisms underlying psychedelic experiences. Additionally, 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine is relatively easy to synthesize and has a low toxicity profile, which makes it a safer alternative to other psychedelics such as LSD and psilocybin. However, one of the limitations of using 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine in lab experiments is its legal status, which may restrict its availability for research purposes.
将来の方向性
There are several potential future directions for research on 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine and its effects on the brain. Finally, studies are needed to determine the long-term effects of 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine use and its potential for abuse.
Conclusion:
In conclusion, 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine, or 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine, is a synthetic psychedelic drug that has gained popularity in recent years due to its unique effects. While its mechanism of action is not fully understood, research has shown that it has potential therapeutic applications and neuroprotective properties. Further research is needed to fully understand the effects of 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine and its potential for use in medicine.
科学的研究の応用
1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine can increase the release of serotonin and dopamine, two neurotransmitters that play a crucial role in regulating mood and emotions. Additionally, 1-(2,5-dimethoxybenzyl)-4-(phenylacetyl)piperazine has been found to have neuroprotective properties, which may make it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-8-9-20(26-2)18(15-19)16-22-10-12-23(13-11-22)21(24)14-17-6-4-3-5-7-17/h3-9,15H,10-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLZPICDQWQDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B3435521.png)
![{4-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B3435523.png)
![5-bromo-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B3435528.png)
![[2-[(4-chlorophenyl)amino]-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3435532.png)
![8-ethoxy-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B3435540.png)
![2-{[2-(diethylamino)ethyl]thio}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3435542.png)
![2,2-dimethyl-5-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B3435545.png)
![1,5-dimethyl-3,7-bis(4-methylbenzoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3435547.png)
![methyl 2-methyl-4-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3435549.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B3435557.png)
![2-(4-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B3435560.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3435570.png)

